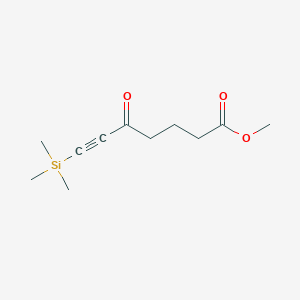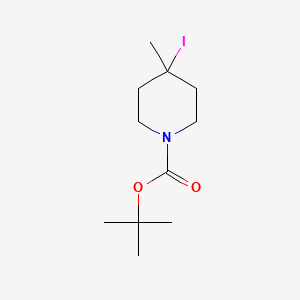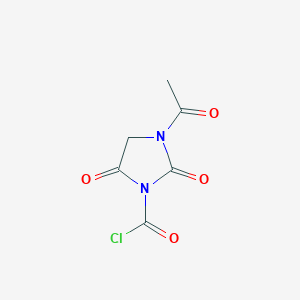
6-Chloro-3-(3-chloropropyl)-2(3H)-benzoxazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(3-chloropropyl)-2(3H)-benzoxazolone is a chemical compound that belongs to the benzoxazolone family. This compound is characterized by the presence of a chloro group at the 6th position and a 3-chloropropyl group at the 3rd position on the benzoxazolone ring. Benzoxazolones are known for their diverse biological activities and are used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-chloropropyl)-2(3H)-benzoxazolone typically involves the reaction of 6-chloro-2(3H)-benzoxazolone with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
6-Chloro-3-(3-chloropropyl)-2(3H)-benzoxazolone can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The benzoxazolone ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted benzoxazolones.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
6-Chloro-3-(3-chloropropyl)-2(3H)-benzoxazolone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-3-(3-chloropropyl)-2(3H)-benzoxazolone involves its interaction with specific molecular targets. The chloro and 3-chloropropyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Chloro-2(3H)-benzoxazolone: Lacks the 3-chloropropyl group, making it less versatile in certain reactions.
3-(3-Chloropropyl)-2(3H)-benzoxazolone: Lacks the chloro group at the 6th position, which may affect its reactivity and biological activity.
6-Methyl-3-(3-chloropropyl)-2(3H)-benzoxazolone: Contains a methyl group instead of a chloro group at the 6th position, leading to different chemical and biological properties.
Uniqueness
6-Chloro-3-(3-chloropropyl)-2(3H)-benzoxazolone is unique due to the presence of both chloro and 3-chloropropyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
33703-90-1 |
|---|---|
分子式 |
C10H9Cl2NO2 |
分子量 |
246.09 g/mol |
IUPAC名 |
6-chloro-3-(3-chloropropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H9Cl2NO2/c11-4-1-5-13-8-3-2-7(12)6-9(8)15-10(13)14/h2-3,6H,1,4-5H2 |
InChIキー |
IPEQEKMGYJQYQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)OC(=O)N2CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)
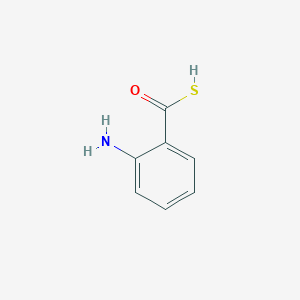

![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
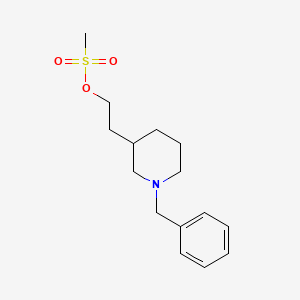
![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
